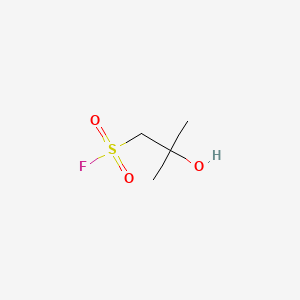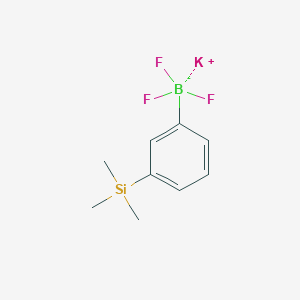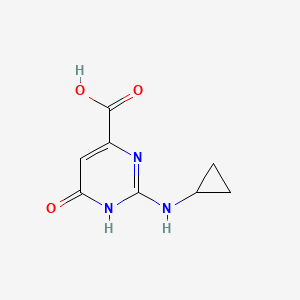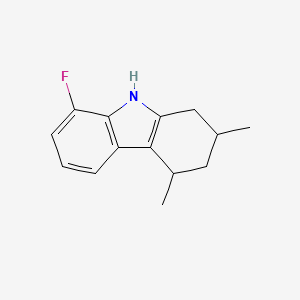
methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride is a synthetic compound that belongs to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride typically involves the bromination of an indole precursor followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
化学反応の分析
Types of Reactions
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Methyl 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride
- Methyl 2-(5-fluoro-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride
- Methyl 2-(5-iodo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride
Uniqueness
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different binding affinities and reaction mechanisms.
特性
分子式 |
C11H13BrClNO2 |
|---|---|
分子量 |
306.58 g/mol |
IUPAC名 |
methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10;/h2-3,5,7,13H,4,6H2,1H3;1H |
InChIキー |
RXDYMLSSFUGTGX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CNC2=C1C=C(C=C2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



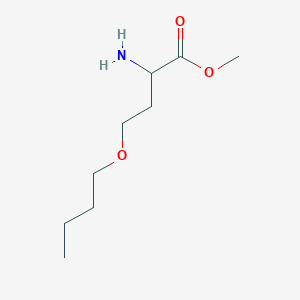
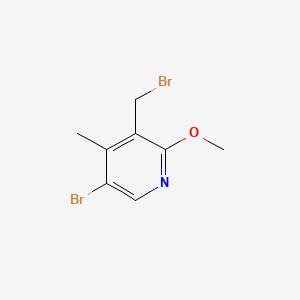
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)
